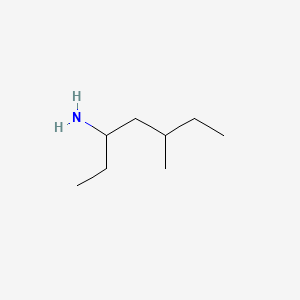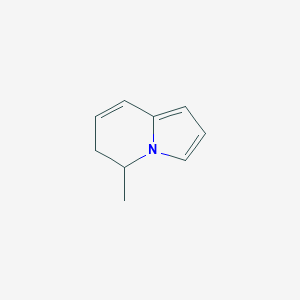
(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid is an organic compound with a chiral center, making it optically active This compound is structurally characterized by an aminomethyl group attached to a butanoic acid backbone with two methyl groups at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(aminomethyl)-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral catalysts. For instance, a highly enantioselective synthesis can be performed using a quinine-mediated ring opening of 3-isobutylglutaric anhydride with cinnamyl alcohol, followed by a Curtius rearrangement and subsequent deprotection .
Industrial Production Methods
Industrial production methods for this compound often involve enzymatic kinetic resolution. This method utilizes enzymes to selectively convert one enantiomer of a racemic mixture into the desired product, leaving the other enantiomer unreacted .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as forming amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-(aminomethyl)-3,3-dimethylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-3-aminomethyl-5-methylhexanoic acid:
4-aminocoumarin derivatives: These compounds share the aminomethyl group but have a different core structure.
Organophosphorus compounds: These compounds have similar biological activity but differ in their chemical structure and functional groups.
Uniqueness
(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid is unique due to its specific chiral center and the presence of two methyl groups on the butanoic acid backbone
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)5(4-8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
MVGZPYGHSNPXQQ-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CN)C(=O)O |
Canonical SMILES |
CC(C)(C)C(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


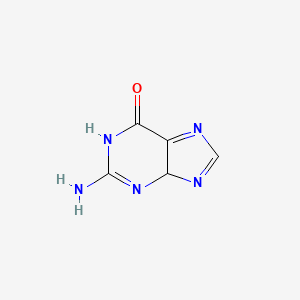
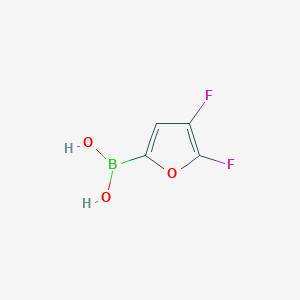


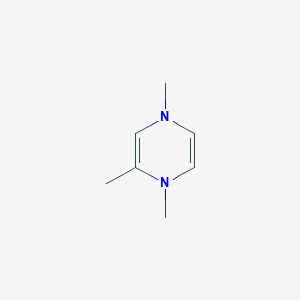

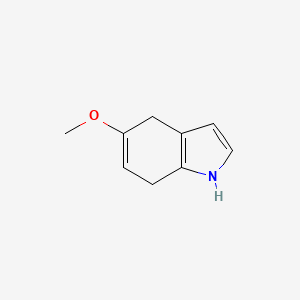
![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)



